molecular formula C6H10ClF2NO2 B1405003 Methyl (R)-4,4-difluoropyrrolidine-2-carboxylate hydrochloride CAS No. 1408057-39-5

Methyl (R)-4,4-difluoropyrrolidine-2-carboxylate hydrochloride

Cat. No. B1405003
M. Wt: 201.6 g/mol
InChI Key: XGOHSFOAFOLNFY-PGMHMLKASA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include information about the class of compounds it belongs to and its applications.



Synthesis Analysis

Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.



Molecular Structure Analysis

Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and the products it forms during reactions.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties.


Scientific Research Applications

1. Structural Characterization and NMR Analysis

Methyl (R)-4,4-difluoropyrrolidine-2-carboxylate hydrochloride has been involved in studies focusing on structural characterization using NMR analysis. Irvine, Cooper, and Thornburgh (2008) explored the structures of hydroxytrichloropicolinic acids by analyzing their derivatives, utilizing the one‐bond chlorine‐isotope effect in 13C NMR spectra. This method provided additional tools for solving structural problems in chlorinated compounds (Irvine, Cooper, & Thornburgh, 2008).

2. Synthesis and Structural Analysis in Medicinal Chemistry

Wang et al. (2001) described the synthesis of a potent inhibitor of influenza neuraminidase, utilizing a pyrrolidine core structure similar to Methyl (R)-4,4-difluoropyrrolidine-2-carboxylate hydrochloride. Their research highlights the use of such core structures in the development of antiviral drugs, aided by high-throughput parallel synthesis for structure-activity relationship (SAR) studies (Wang et al., 2001).

3. Process Improvement in Pharmaceutical Synthesis

Zhou Meng-yu (2015) reported on the synthesis of Barnidipine Hydrochloride, where a key intermediate structurally related to Methyl (R)-4,4-difluoropyrrolidine-2-carboxylate hydrochloride was used. This study exemplifies the role of such compounds in the synthesis of pharmaceuticals, highlighting the importance of optimizing chemical processes for efficiency (Zhou Meng-yu, 2015).

4. Catalysis and Chemical Synthesis

Linares-Palomino, Prakash, and Olah (2005) investigated the use of Methyl (R)-glycidate, a compound with a similar structure to Methyl (R)-4,4-difluoropyrrolidine-2-carboxylate hydrochloride, in catalysis. They demonstrated its reaction with electron-rich arenes in a superacidic medium, yielding α-hydroxy-β-arylpropanoate derivatives with high stereospecificity and regioselectivity (Linares-Palomino, Prakash, & Olah, 2005).

5. Development of Antimicrobial Agents

Al-Omar and Amr (2010) synthesized a series of Schiff bases starting from pyridine-bridged carboxamides, which are structurally related to Methyl (R)-4,4-difluoropyrrolidine-2-carboxylate hydrochloride. These compounds were evaluated for their antimicrobial activities, showing significant bactericidal and fungicidal effects (Al-Omar & Amr, 2010).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It also involves understanding how to safely handle and dispose of the compound.


Future Directions

Future directions could involve potential applications of the compound, further studies needed to fully understand its properties, and potential modifications to its structure to enhance its properties.


properties

IUPAC Name

methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2.ClH/c1-11-5(10)4-2-6(7,8)3-9-4;/h4,9H,2-3H2,1H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOHSFOAFOLNFY-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC(CN1)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (R)-4,4-difluoropyrrolidine-2-carboxylate hydrochloride

CAS RN

1408057-39-5
Record name D-Proline, 4,4-difluoro-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408057-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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